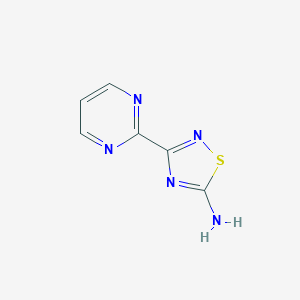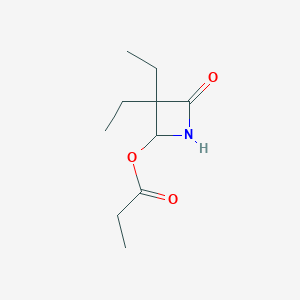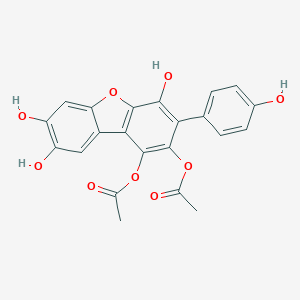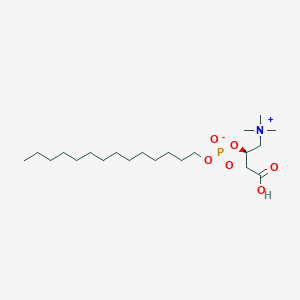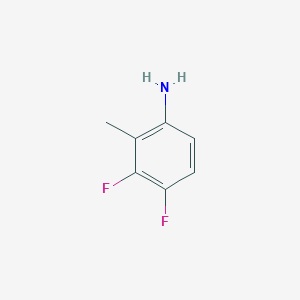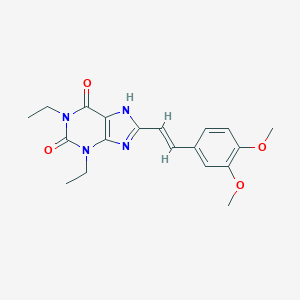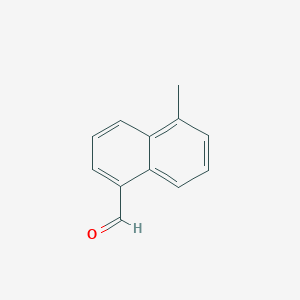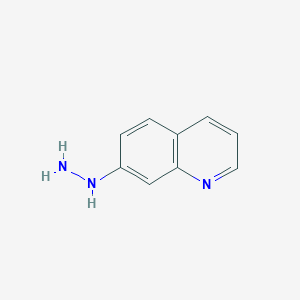
7-Hydrazinylquinoline
Vue d'ensemble
Description
7-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoline, a nitrogenous tertiary base . The hydrochloride form of 7-Hydrazinylquinoline has a molecular weight of 195.65 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 7-Hydrazinylquinoline, has been a subject of research. One method involves the use of α,β-unsaturated aldehydes . Another approach combines suitable aldehydes with hydrazides . These methods highlight the use of catalytic systems and the synthetic advantages of the reactions .Molecular Structure Analysis
The InChI code for 7-Hydrazinylquinoline hydrochloride is1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
7-Hydrazinylquinoline hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
7-Hydrazinylquinoline and its derivatives demonstrate notable antimicrobial and antifungal properties. For instance, certain 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from 7-hydrazinylquinoline, exhibit significant activity against pathogens like Mycobacterium tuberculosis and fungi such as Candida albicans and Aspergillus niger (Alagarsamy et al., 2006). Additionally, novel Schiff bases bearing 4-aminoquinoline moiety, synthesized from 7-hydrazinylquinoline, show potent inhibitory activity against Mycobacterium tuberculosis (Salve, Alegaon, & Sriram, 2017).
Antioxidant, Anticancer, and Antiviral Properties
Research on quinoxaline hydrazone derivatives, including those from 7-hydrazinylquinoline, has revealed their potential in antioxidant, anticancer, and antiviral applications. Some of these compounds have shown potent scavenging activities against radicals and broad-spectrum activity against various cancer cell lines, including leukemia and ovarian cancer cells. Moreover, these compounds exhibited weak antiviral activity against Herpes Simplex virus type-1 (El-Tombary & El‐Hawash, 2014).
Synthesis of Novel Organic Compounds
7-Hydrazinylquinoline plays a crucial role in the synthesis of novel organic compounds. For example, it is used in the highly regioselective C4-hydrazinylation of 2,4-dichloroquinolines, leading to the synthesis of aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014). This demonstrates its utility in creating diverse organic structures with potential applications in various fields of chemistry and medicine.
Antibacterial Activity
Some new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, synthesized from 7-hydrazinylquinoline, show significant antibacterial activity, particularly against bacteria like Bacillus subtilis and fungi such as Aspergillus niger (Le, Pham, & Nguyen, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
quinolin-7-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSIFNFGXGLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



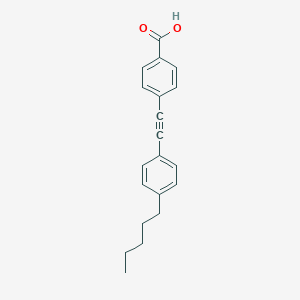
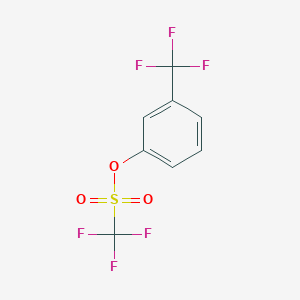
![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)
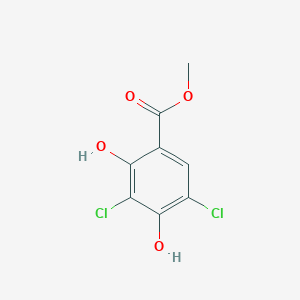
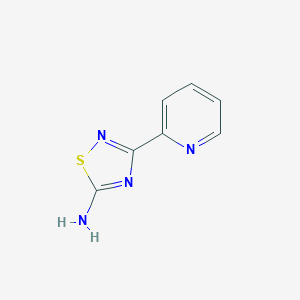
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
